

Laninamivir Octanoate: A Technical Guide to its Antiviral Activity Spectrum

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Compound of Interest		
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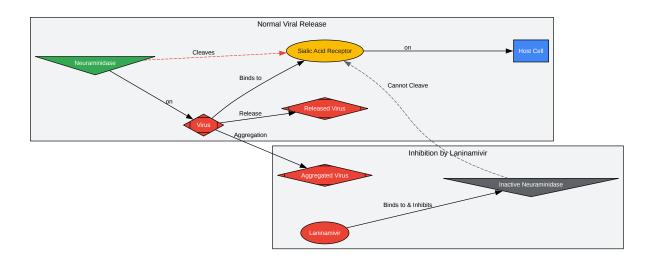
Introduction

Laninamivir octanoate is a long-acting neuraminidase inhibitor (NAI) that demonstrates potent antiviral activity primarily against influenza A and B viruses. Administered as a prodrug, it is rapidly converted in the respiratory tract to its active form, laninamivir. A key advantage of laninamivir octanoate is its prolonged retention in the airways, allowing for effective treatment with a single inhaled dose. This technical guide provides an in-depth overview of the antiviral activity spectrum of laninamivir, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. The deuterated form, **laninamivir octanoate-d3**, is often used as an internal standard in analytical assays but is not the subject of antiviral activity studies.

Mechanism of Action

Laninamivir is a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[1] This enzyme is crucial for the release of newly formed viral particles from the surface of infected cells.[1] By binding to the active site of neuraminidase, laninamivir prevents the cleavage of sialic acid residues, causing viral aggregation at the cell surface and inhibiting the spread of the infection.[1]





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Caption: Mechanism of action of Laninamivir.

Antiviral Activity Spectrum

Laninamivir exhibits potent inhibitory activity against a wide range of influenza viruses, including seasonal influenza A (H1N1, H3N2) and influenza B viruses.[2][3] Notably, it retains its activity against many strains that have developed resistance to other neuraminidase inhibitors, such as oseltamivir.[2][4] Its efficacy also extends to avian influenza strains with pandemic potential, including H5N1 and H7N9.[3][5]

Data Presentation



The following tables summarize the in vitro inhibitory activity of laninamivir against various influenza virus strains. IC50 represents the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity, while EC50 is the concentration required to achieve 50% of the maximum antiviral effect in cell culture.

Table 1: Neuraminidase Inhibitory Activity (IC50) of Laninamivir

Virus Strain/Subtype	IC50 (nM)	Reference
Influenza A		
A(H1N1)pdm09	0.27 ± 0.05	[3]
A(H3N2)	0.62 ± 0.05	[3]
Avian A(H5N1)	Potent Inhibition	[3][4]
Avian A(H7N9)	Potent Inhibition	[6]
Oseltamivir-Resistant H1N1 (H275Y)	Susceptible	[4]
Influenza B		
Influenza B	3.26 ± 0.26	[3]

Table 2: In Vitro Antiviral Activity (EC50) of Laninamivir

Virus Strain	Cell Line	EC50 (nM)	Reference
Influenza A (H1N1)	MDCK	Data not available	
Influenza A (H3N2)	MDCK	Data not available	
Influenza B	MDCK	Data not available	
Avian A(H5N1)	MDCK	Data not available	_
Avian A(H7N9)	MDCK	Data not available	-

Note: Specific EC50 values for laninamivir in cell-based assays are not readily available in the public domain. The available literature consistently reports potent antiviral activity in cultured



cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antiviral activity of laninamivir.

Neuraminidase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the influenza neuraminidase enzyme.

Protocol:

- Virus Preparation: Influenza viruses are propagated in Madin-Darby Canine Kidney (MDCK)
 cells or embryonated chicken eggs to obtain sufficient viral titers.
- Compound Dilution: A serial dilution of laninamivir is prepared in assay buffer.
- Incubation: The diluted compound is mixed with a standardized amount of influenza virus and incubated to allow for inhibitor binding to the neuraminidase.
- Substrate Addition: A fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-Nacetylneuraminic acid (MUNANA), is added to the mixture.
- Enzymatic Reaction: The neuraminidase enzyme cleaves the substrate, releasing a fluorescent product. The reaction is incubated at 37°C.
- Reaction Termination: A stop solution is added to terminate the enzymatic reaction.
- Fluorescence Measurement: The fluorescence of the released product is measured using a fluorometer.
- IC50 Calculation: The concentration of laninamivir that reduces the neuraminidase activity by 50% (IC50) is calculated by plotting the fluorescence intensity against the compound concentration.

Plaque Reduction Assay



This cell-based assay determines the ability of a compound to inhibit the replication of infectious virus.

Protocol:

- Cell Seeding: Confluent monolayers of MDCK cells are prepared in multi-well plates.
- Virus Infection: The cells are infected with a known amount of influenza virus.
- Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are
 overlaid with a semi-solid medium (e.g., containing Avicel or agarose) containing various
 concentrations of laninamivir.
- Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death).
- Plaque Visualization: The cell monolayers are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.
- Plaque Counting: The number of plaques in the treated wells is counted and compared to the number in untreated control wells.
- EC50 Calculation: The effective concentration of laninamivir that reduces the number of plaques by 50% (EC50) is determined.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Protocol:

- Cell Seeding: MDCK cells are seeded in 96-well plates.
- Compound and Virus Addition: The cells are treated with serial dilutions of laninamivir and subsequently infected with a specific titer of influenza virus.

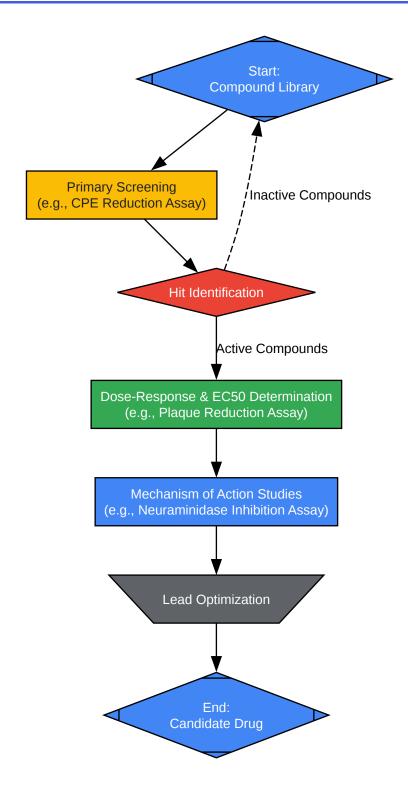


- Incubation: The plates are incubated until cytopathic effects are observed in the virus control wells (no compound).
- Cell Viability Assessment: The viability of the cells is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTT, MTS, or resazurin) or ATP content.
- EC50 Calculation: The concentration of laninamivir that protects 50% of the cells from virusinduced death (EC50) is calculated.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and evaluating the antiviral activity of compounds like laninamivir octanoate.





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Caption: General workflow for antiviral drug screening.

Conclusion



Laninamivir octanoate is a potent, long-acting neuraminidase inhibitor with a broad spectrum of activity against seasonal and potentially pandemic influenza viruses. Its efficacy against oseltamivir-resistant strains makes it a valuable tool in the management of influenza. The experimental protocols outlined in this guide provide a framework for the continued evaluation of its antiviral properties and the development of novel anti-influenza therapeutics.

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